3-Hydroxynonanoic acid

Description

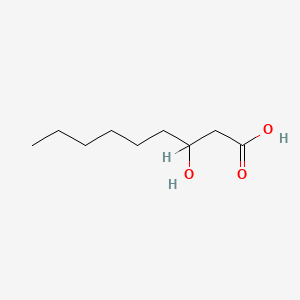

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 | |

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40165-87-5, 33796-87-1, 88930-09-0 | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence of 3-Hydroxynonanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid is a medium-chain 3-hydroxy fatty acid that has been identified in select natural sources. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural occurrence, and the analytical methodologies required for its study. While quantitative data remains limited, this document synthesizes available information and presents detailed experimental protocols and relevant biochemical pathways to facilitate further research and potential applications in drug development.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a class of molecules with diverse biological activities. They are key intermediates in fatty acid metabolism and are also components of complex lipids, such as the lipid A portion of lipopolysaccharides in Gram-negative bacteria[1]. Medium-chain 3-HFAs, including this compound, are of growing interest due to their potential roles in biological signaling and as precursors for the synthesis of valuable chemicals. This guide focuses on the discovery and analysis of this compound in natural contexts.

Natural Sources and Quantitative Data

The identification of this compound in natural sources is still an emerging area of research. To date, its presence has been confirmed in milk and suggested as a minor component in royal jelly.

Table 1: Reported Natural Sources and Quantitative Data for this compound

| Natural Source | Analyte | Concentration | Method of Analysis | Reference |

| Milk | Long-chain free fatty acids | 130 +/- 22.8 µM | HPLC with fluorogenic derivatization | [2] |

| Royal Jelly | 3-Hydroxydecanoic acid (a related 3-HFA) | Minor constituent | GC-MS | [1][3] |

Note: The concentration data for milk represents the total long-chain free fatty acids and is not specific to this compound. Data for this compound in royal jelly is qualitative, indicating its presence as a minor component.

This compound has been identified as a nonesterified 3-hydroxy acid in milk[4][5]. While a study reported the concentration of long-chain free fatty acids in milk to be 130 +/- 22.8 µM, the specific concentration of this compound was not detailed[2]. In royal jelly, a complex secretion from honeybees, various fatty acids have been identified. While 3-hydroxydecanoic acid is noted as a minor constituent, the presence and quantity of this compound are not well-documented[1][3].

Experimental Protocols

The analysis of this compound from biological matrices requires robust extraction and sensitive analytical techniques. The following protocols are synthesized from established methods for the analysis of 3-hydroxy fatty acids and can be adapted for this compound.

Extraction of 3-Hydroxy Fatty Acids from Biological Samples

This protocol is based on a general method for lipid extraction, often referred to as the Bligh-Dyer method, which is suitable for separating lipids from aqueous and solid matrices.

Materials:

-

Sample (e.g., milk, royal jelly)

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Glass centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize the sample if it is not in a liquid form.

-

To 1 volume of the sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction.

-

Add 1.25 volumes of chloroform and vortex for 1 minute.

-

Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Three phases will be observed: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette.

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

The dried lipid extract is now ready for derivatization and analysis.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxyl and hydroxyl groups of this compound need to be derivatized to increase their volatility. A common method is silylation.

Materials:

-

Dried lipid extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

To the dried lipid extract, add 100 µL of pyridine to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 60-80°C for 1 hour to complete the derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Identification of the trimethylsilyl (B98337) (TMS) derivative of this compound can be achieved by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Biosynthesis of Medium-Chain 3-Hydroxy Fatty Acids

The biosynthesis of medium-chain 3-hydroxy fatty acids in bacteria primarily occurs through the fatty acid synthesis (FAS) pathway. This pathway involves a series of enzymatic reactions that build up the fatty acid chain. The 3-hydroxyacyl-ACP intermediates of this pathway can be shunted to produce free 3-hydroxy fatty acids.

Caption: Bacterial fatty acid synthesis pathway for 3-hydroxy fatty acid production.

Experimental and Analytical Workflow

A typical workflow for the discovery and quantification of this compound in a natural source involves several key stages, from sample collection to data analysis.

References

A Technical Guide to the Natural Occurrence of 3-Hydroxynonanoic Acid in Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and functional roles of 3-Hydroxynonanoic acid (3-HNA) and related 3-hydroxy fatty acids (3-OH-FAs) within microbial communities. It is intended to serve as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways where these molecules play a crucial role.

Introduction to this compound (3-HNA)

This compound is a medium-chain hydroxy fatty acid belonging to the class of fatty acyls[1]. Its structure consists of a nine-carbon chain with a hydroxyl group at the third carbon position[1][2]. While interest in short- and medium-chain 3-OH-FAs has grown, 3-HNA and its counterparts are increasingly recognized for their critical roles in microbial physiology. These molecules are not merely metabolic intermediates but also function as signaling molecules in quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density[3][4][5]. This coordinated behavior regulates diverse processes, including biofilm formation, virulence, and antibiotic production, making the signaling molecules involved prime targets for novel therapeutic strategies[5][6].

Natural Occurrence in Microbial Genera

3-hydroxy fatty acids are widely distributed among various bacterial genera, particularly within the Gram-negative phylum Pseudomonadota. They are key precursors in the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs).

-

Pseudomonas : Species like Pseudomonas aeruginosa are well-documented producers of (R)-3-hydroxyalkanoic acids (R-3HAs)[7]. These molecules are essential building blocks for rhamnolipids, which are biosurfactants involved in motility and biofilm development[7]. The biosynthesis of these precursors is intricately linked to the fatty acid synthesis (FAS) and β-oxidation pathways[8]. P. aeruginosa can shunt intermediates from β-oxidation directly into its de novo fatty acid synthesis, providing a flexible mechanism to produce these compounds[8].

-

Burkholderia : This genus, which includes opportunistic pathogens like the Burkholderia cepacia complex (Bcc), also utilizes 3-OH-FAs[9][10]. Members of this genus are known for their complex genomes, often comprising multiple replicons that encode for virulence and secondary metabolism[10][11]. Like Pseudomonas, some Burkholderia species can synthesize rhamnolipids[9].

-

Rhodococcus : This genus of Actinobacteria is known for its metabolic versatility and ability to produce various valuable compounds, including PHAs[12]. Strains like Rhodococcus ruber can accumulate PHAs composed of 3-hydroxy acid monomers[12].

Role in Quorum Sensing and Microbial Signaling

Quorum sensing (QS) allows bacteria to function as multicellular communities, synchronizing activities once a population threshold is reached[3][5]. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs)[5][6]. These signal molecules consist of a homoserine lactone ring attached to a fatty acyl side chain, which can be modified with a hydroxyl group at the 3-position[6].

The general mechanism involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population grows, AHLs accumulate in the environment. Upon reaching a critical concentration, they bind to and activate a LuxR-family transcriptional regulator, which then modulates the expression of target genes[3][6]. The presence of a 3-hydroxy group on the acyl chain, as would be derived from a precursor like 3-HNA, can influence the specificity and activity of the signaling molecule[6]. For instance, Rhizobium leguminosarum is known to produce 3-hydroxy-7-cis-C14-HSL[6].

Quantitative Data on Production

Direct quantitative measurements of free this compound in microbial cultures are not extensively documented in the reviewed literature. However, data for related and derivative molecules, particularly in Pseudomonas aeruginosa, provide insight into the biosynthetic capacity for these compounds. For instance, studies have quantified hydroxylated 2-alkylquinolones, which are derived from β-hydroxy fatty acids.

| Compound | Producing Strain | Max Concentration (mg L⁻¹) | Max Concentration (µM) | Condition | Reference |

| 2'-hydroxy-2-nonyl-4(1H)-quinolone (2'-OH-NQ) | P. aeruginosa PAO1 | 0.55 | 1.9 | 12h incubation | [13] |

| 2'-hydroxy-2-nonyl-4(1H)-quinolone N-oxide (2'-OH-NQNO) | P. aeruginosa PAO1 | 0.08 | 0.3 | 12h incubation | [13] |

| 2'-OH-NQ (with β-hydroxydecanoic acid feeding) | P. aeruginosa PAO1 | 1.51 | 5.3 | 50 µM precursor fed | [13] |

| (R)-3-hydroxydecanoic acid (R-3HD) | Engineered P. aeruginosa | ~18 g/L (as HAA precursor) | - | β-oxidation knockout | [7] |

Experimental Protocols

The analysis of 3-HNA and other 3-OH-FAs from microbial communities requires a multi-step process involving careful sample collection, extraction, and quantification.

The following diagram outlines a typical workflow for the extraction and analysis of 3-OH-FAs from a bacterial culture.

-

Sample Preparation :

-

Culture Growth : Cultivate the microbial strain of interest in an appropriate liquid medium until the desired growth phase (e.g., stationary phase, where QS is often active) is reached.

-

Cell Separation : Separate the bacterial cells from the culture medium via centrifugation. The supernatant can be analyzed for extracellular metabolites, while the cell pellet can be processed for intracellular components.

-

-

Extraction :

-

Liquid-Liquid Extraction : Acidify the supernatant (e.g., to pH 2) and extract with an organic solvent like ethyl acetate. This is effective for partitioning acidic compounds like 3-HNA into the organic phase.

-

Cellular Extraction : For intracellular metabolites, cells can be lysed and extracted using a solvent mixture such as methanol/water[14].

-

Solid-Phase Extraction (SPE) : Use SPE cartridges (e.g., C18) for sample cleanup and concentration. This step removes interfering substances and enriches the sample for the analytes of interest[14].

-

-

Analysis and Quantification :

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a common method for quantifying non-volatile compounds like 3-HNA[14]. A C18 column is typically used with a gradient elution program involving an aqueous mobile phase (e.g., water with formic or trifluoroacetic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol)[14].

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, 3-HNA must first be derivatized to increase its volatility (e.g., by esterification to form a methyl ester). GC-MS provides high sensitivity and structural information based on the mass spectrum[7].

-

Biosynthesis of 3-Hydroxyalkanoic Acids

In bacteria like Pseudomonas, (R)-3-hydroxyalkanoic acids are synthesized via the de novo fatty acid synthesis (FAS II) pathway. The process involves a series of enzymatic reactions that build the fatty acid chain.

The key steps are:

-

Initiation : The synthesis begins with the condensation of acetyl-CoA and malonyl-ACP.

-

Elongation Cycle : A series of reactions involving reduction, dehydration, and a second reduction extends the acyl chain by two carbons in each cycle.

-

Formation of (R)-3-Hydroxyacyl-ACP : The enzyme FabG catalyzes the reduction of a β-ketoacyl-ACP to form an (R)-3-hydroxyacyl-ACP intermediate. This intermediate is a crucial branch point. It can either continue through the elongation cycle to produce longer fatty acids or be diverted from the pathway.

-

Diversion to Other Pathways : In P. aeruginosa, enzymes like RhlA can utilize these 3-hydroxyacyl intermediates to synthesize rhamnolipids[7]. The free 3-hydroxyalkanoic acids can be formed upon release from the acyl-carrier protein (ACP).

Conclusion and Future Directions

This compound and its related 3-OH-FA counterparts are integral components of microbial metabolism and communication. Their roles as precursors for essential biomolecules like rhamnolipids and as potential signaling molecules in quorum sensing underscore their importance in microbial communities. While genera such as Pseudomonas and Burkholderia are known producers, the full extent of their distribution across the microbial kingdom remains to be explored.

For researchers and drug development professionals, these molecules and their biosynthetic pathways represent promising targets. Inhibiting the synthesis or perception of these signals could disrupt critical virulence processes like biofilm formation, offering a novel anti-virulence strategy to combat pathogenic bacteria. Future research should focus on:

-

Developing sensitive and specific methods for the direct quantification of free 3-HNA in diverse environmental and clinical microbial samples.

-

Elucidating the specific LuxR-family receptors that recognize 3-hydroxy-AHLs and characterizing the downstream genetic circuits they control.

-

Screening for and designing inhibitors of the key biosynthetic enzymes, such as FabG and RhlA, to modulate bacterial behavior.

References

- 1. This compound | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H18O3) [pubchemlite.lcsb.uni.lu]

- 3. How Quorum Sensing Works [asm.org]

- 4. Quorum sensing - Wikipedia [en.wikipedia.org]

- 5. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Burkholderia - Wikipedia [en.wikipedia.org]

- 10. Exposing the third chromosome of Burkholderia cepacia complex strains as a virulence plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complete Genome Sequences for Three Chromosomes of the Burkholderia stabilis Type Strain (ATCC BAA-67) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthetic flexibility of Pseudomonas aeruginosa leads to hydroxylated 2-alkylquinolones with proinflammatory host response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-H… [ouci.dntb.gov.ua]

The Biosynthesis of 3-Hydroxynonanoic Acid in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid is a crucial precursor molecule in the biosynthesis of rhamnolipids, virulence factors, and biosurfactants produced by the opportunistic human pathogen Pseudomonas aeruginosa. The synthesis of this medium-chain-length hydroxy fatty acid is intricately linked to the bacterium's fatty acid synthesis machinery and is tightly regulated by a complex quorum-sensing network. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the key enzymes, genetic regulation, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding of this vital metabolic process. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of P. aeruginosa pathogenesis and the development of novel antimicrobial strategies.

Core Biosynthetic Pathway

The biosynthesis of 3-hydroxyalkanoic acids, including this compound, in P. aeruginosa is intrinsically linked to the type II fatty acid synthase (FASII) pathway. The key enzyme responsible for diverting intermediates from FASII to the rhamnolipid synthesis pathway is the 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase, RhlA.[1][2]

RhlA catalyzes the formation of a dimer of two (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules, resulting in the formation of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[1][2] While RhlA exhibits a strong preference for 10-carbon substrates, leading to the predominant production of 3-(3-hydroxydecanoyloxy)decanoate, it can also utilize other chain lengths, including C8 and C12 acyl-ACPs.[3] The biosynthesis of this compound, therefore, relies on the availability of its precursor, 3-hydroxynonanoyl-ACP, from the FASII cycle.

The overall pathway can be summarized as follows:

-

Fatty Acid Elongation (FASII): The FASII cycle sequentially elongates acyl-ACP chains by two-carbon units.

-

Formation of (R)-3-hydroxyacyl-ACP: During each elongation cycle, a β-ketoacyl-ACP is reduced to (R)-3-hydroxyacyl-ACP.

-

RhlA-mediated Dimerization: RhlA intercepts (R)-3-hydroxyacyl-ACP intermediates from the FASII pathway and catalyzes their condensation into HAAs.[1] Specifically, for the synthesis of the HAA containing a this compound moiety, RhlA would utilize a 3-hydroxynonanoyl-ACP.

The resulting HAAs are the direct precursors for rhamnolipid biosynthesis, where one or two rhamnose sugars are subsequently added by the rhamnosyltransferases RhlB and RhlC, respectively.[4]

Genetic Regulation of rhlA Expression

The expression of the rhlA gene, which is part of the rhlAB operon, is intricately regulated by the quorum-sensing (QS) systems of P. aeruginosa. This hierarchical regulatory network ensures that the production of rhamnolipids, and therefore this compound precursors, is coordinated with bacterial population density.[5][6]

The two primary QS systems involved are the las and rhl systems:

-

The las system: At a certain cell density, the LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). This molecule binds to the transcriptional regulator LasR, and the resulting complex activates the transcription of several target genes, including rhlR, which encodes the transcriptional regulator of the rhl system.[7]

-

The rhl system: The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR protein, and this complex then activates the transcription of the rhlAB operon, leading to the production of RhlA and RhlB.[1][8]

Furthermore, the expression of rhlA is also influenced by other regulatory proteins that respond to various environmental cues, such as nutrient availability. For instance, the virulence factor regulator (Vfr) has been shown to directly regulate rhlR transcription.[9]

Quantitative Data

RhlA Substrate Specificity

| Substrate | Relative Activity (%) | Reference |

| β-hydroxyoctanoyl-ACP | ~40 | [3] |

| β-hydroxydecanoyl-ACP | 100 | [3] |

| β-hydroxydodecanoyl-ACP | ~60 | [3] |

Note: The relative activities are estimated from graphical data presented in the cited literature.

Production of 3-Hydroxyalkanoic Acids (HAAs)

Genetic engineering strategies have been employed to enhance the production of HAAs by knocking out downstream genes in the rhamnolipid biosynthesis pathway.

| Strain | Genotype | Carbon Source | HAA Titer (g/L) | Reference |

| P. aeruginosa PAO1 | Wild-type | Palm oil | - (Produces rhamnolipids) | [10] |

| P. aeruginosa PAO1-ΔBC | ΔrhlB ΔrhlC | Palm oil | ~12 | [10] |

| P. aeruginosa PAO1-ΔBC-ΔfadA | ΔrhlB ΔrhlC ΔfadA | Palm oil | ~18 | [10] |

Experimental Protocols

In Vitro RhlA Enzyme Activity Assay

This protocol is adapted from Zhu & Rock (2008).[1]

Objective: To determine the enzymatic activity of purified RhlA by measuring the formation of radiolabeled HAA from β-hydroxyacyl-ACP.

Materials:

-

Purified His-tagged RhlA enzyme[11]

-

E. coli ACP

-

β-mercaptoethanol

-

Malonyl-CoA

-

[1-¹⁴C]Octanoyl-CoA (or other radiolabeled acyl-CoA)

-

NADPH

-

E. coli FabD (malonyl-CoA:ACP transacylase)

-

M. tuberculosis FabH (β-ketoacyl-ACP synthase III)

-

E. coli FabG (β-ketoacyl-ACP reductase)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

TLC developing solvent: Chloroform:Methanol:Acetic acid (90:10:2, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard assay mixture (120 µL final volume) containing:

-

100 µM E. coli ACP

-

1 mM β-mercaptoethanol

-

200 µM malonyl-CoA

-

40 µM [1-¹⁴C]octanoyl-CoA

-

100 µM NADPH

-

2 µg E. coli FabD

-

0.2 µg M. tuberculosis FabH

-

1 µg E. coli FabG

-

0.1 M sodium phosphate buffer, pH 7.0

-

-

Enzyme Addition: Initiate the reaction by adding 0.5 µg of purified RhlA to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding 2 mL of water and acidifying to pH 2.0 with HCl. Extract the lipids twice with 2 mL of chloroform:methanol (2:1, v/v).

-

TLC Analysis: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Resuspend the lipid residue in a small volume of chloroform:methanol (2:1, v/v) and spot onto a silica (B1680970) gel G TLC plate.

-

Chromatography: Develop the TLC plate in a chamber equilibrated with the developing solvent.

-

Detection: Dry the TLC plate and visualize the radiolabeled HAA product using a phosphorimager or by exposing it to autoradiography film.

-

Quantification: The amount of [¹⁴C]HAA formed can be quantified using a phosphorimager calibrated with a [¹⁴C]malonyl-CoA standard curve.

Quantification of this compound by GC-MS

This protocol provides a general framework for the quantification of this compound from P. aeruginosa cultures, based on established methods for fatty acid analysis.[12][13]

Objective: To extract and quantify this compound from bacterial culture supernatants using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

P. aeruginosa culture supernatant

-

Internal standard (e.g., deuterated this compound or a C17:0 fatty acid)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) or diethyl ether

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a known volume of culture supernatant (e.g., 10 mL), add a known amount of the internal standard.

-

Acidify the sample to pH 2.0 with HCl to protonate the fatty acids.

-

-

Liquid-Liquid Extraction:

-

Extract the acidified sample three times with an equal volume of ethyl acetate or diethyl ether.

-

Pool the organic phases.

-

-

Drying and Evaporation:

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Filter or decant the solvent and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to convert the hydroxy fatty acids into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the fatty acid derivatives.

-

Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring characteristic ions of the this compound derivative and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a this compound standard and the internal standard.

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

qRT-PCR for rhlA Gene Expression

This protocol outlines the general steps for quantifying rhlA gene expression using quantitative real-time PCR (qRT-PCR).[8][14][15][16]

Objective: To measure the relative or absolute transcript levels of the rhlA gene in P. aeruginosa under different experimental conditions.

Materials:

-

P. aeruginosa cell pellets

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

Random primers or oligo(dT) primers

-

qPCR master mix (containing SYBR Green or a probe-based chemistry)

-

Primers specific for the rhlA gene and a reference (housekeeping) gene (e.g., rpoD, gyrB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest P. aeruginosa cells by centrifugation.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Check the A260/A280 and A260/A230 ratios for purity.

-

Assess RNA integrity by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Bioanalyzer).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and either random primers or oligo(dT) primers.

-

-

qPCR:

-

Set up the qPCR reactions in a multi-well plate, including reactions for the rhlA gene, the reference gene, no-template controls, and no-reverse-transcriptase controls.

-

Perform the qPCR using a real-time PCR instrument with an appropriate thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of the rhlA gene using the ΔΔCt method, normalizing to the expression of the reference gene. For absolute quantification, a standard curve of known DNA concentrations is required.

-

Conclusion

The biosynthesis of this compound in Pseudomonas aeruginosa is a well-regulated process at the core of the bacterium's ability to produce rhamnolipids, which are critical for its virulence and survival. The RhlA enzyme is the central player in this pathway, and its activity is tightly controlled by the intricate quorum-sensing network. Understanding the nuances of this biosynthetic pathway, from the enzymatic mechanism to the complex regulatory circuits, is paramount for the development of novel therapeutic strategies that target P. aeruginosa infections by disrupting the production of these key virulence factors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this important area of bacterial metabolism and pathogenesis.

References

- 1. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatographic/mass spectrometric detection of the 3-(3-hydroxyalkanoyloxy) alkanoic acid precursors of rhamnolipids in Pseudomonas aeruginosa cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quorum sensing: implications on rhamnolipid biosurfactant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical mechanism and substrate specificity of RhlI, an acylhomoserine lactone synthase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dc.engconfintl.org [dc.engconfintl.org]

- 12. Establishment of GC-MS method for the determination of Pseudomonas aeruginosa biofilm and its application in metabolite enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Pseudomonas aeruginosa c-di-GMP High and Low Subpopulations Using Flow-assisted Cell Sorting (FACS) and Quantitative Reverse Transcriptase PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Emerging Role of 3-Hydroxynonanoic Acid in Bacterial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteria utilize a complex lexicon of chemical signals to orchestrate collective behaviors, a process known as quorum sensing. While well-studied autoinducers like acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs) have been the focus of extensive research, there is a growing interest in the signaling roles of other small molecules, including 3-hydroxy fatty acids. This technical guide delves into the current understanding and hypothesized role of 3-Hydroxynonanoic acid (3-OH-NNA) in bacterial signaling. Although direct evidence for 3-OH-NNA as a primary quorum-sensing molecule is still emerging, its structural similarity to other known bacterial signaling molecules and its established role as a precursor to virulence-associated rhamnolipids suggest its potential significance in intercellular communication. This document provides a comprehensive overview of the biosynthesis of 3-OH-NNA, its potential signaling pathways, and detailed experimental protocols to investigate its biological function.

Introduction: Beyond Classical Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process is mediated by the production and detection of extracellular signaling molecules called autoinducers.[2] QS controls a variety of phenotypes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][3] While N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria are the most well-characterized autoinducers, the diversity of bacterial signaling molecules is vast and continues to expand.[1]

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) have emerged as a class of molecules with potential signaling capabilities. For instance, the plant pathogen Ralstonia solanacearum uses 3-hydroxypalmitic acid methyl ester as a signaling molecule to regulate virulence.[4] This precedent suggests that other 3-hydroxy fatty acids, such as this compound (3-OH-NNA), may also play a role in bacterial communication.

3-OH-NNA is a known intermediate in fatty acid metabolism in bacteria and serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage compounds.[5] Furthermore, in opportunistic pathogens like Pseudomonas aeruginosa, 3-hydroxyalkanoic acids are precursors for the biosynthesis of rhamnolipids, which are crucial for motility and biofilm development.[6] The presence of 3-OH-NNA and its derivatives in the extracellular milieu makes them potential candidates for intercellular signaling molecules.

Biosynthesis of this compound

This compound is primarily synthesized through the fatty acid biosynthesis (FAS) and beta-oxidation pathways. In the FAS II pathway, the condensation of malonyl-ACP with an acyl-ACP is followed by a series of reduction and dehydration steps. The enzyme FabG (3-oxoacyl-ACP reductase) catalyzes the reduction of 3-oxoacyl-ACP to 3-hydroxyacyl-ACP.[7] Thioesterases can then release the free 3-hydroxy fatty acid.

Alternatively, the beta-oxidation of longer-chain fatty acids can also produce 3-hydroxyacyl-CoA intermediates. The hydration of a trans-2-enoyl-CoA by an enoyl-CoA hydratase yields a 3-hydroxyacyl-CoA.[8]

Caption: Biosynthesis pathways of this compound.

A Hypothesized Signaling Pathway for 3-OH-NNA

While a specific receptor for 3-OH-NNA has not yet been identified, we can hypothesize a signaling pathway based on known mechanisms for other fatty acid-derived signaling molecules. A plausible model involves a two-component system, a common signal transduction mechanism in bacteria.

In this hypothetical pathway, extracellular 3-OH-NNA accumulates as the bacterial population density increases. Upon reaching a threshold concentration, it binds to the periplasmic sensor domain of a histidine kinase receptor in the bacterial membrane. This binding event triggers a conformational change, leading to the autophosphorylation of a conserved histidine residue in the cytoplasmic domain of the kinase. The phosphate (B84403) group is then transferred to a conserved aspartate residue on a cognate response regulator protein. The phosphorylated response regulator can then act as a transcriptional regulator, binding to specific DNA sequences (promoters) to either activate or repress the expression of target genes. These target genes could be involved in biofilm formation, virulence factor production, or the synthesis of secondary metabolites.

References

- 1. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Quorum sensing - Wikipedia [en.wikipedia.org]

- 4. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

- 6. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]

Signaling Pathways Activated by 3-Hydroxynonanoic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a hydroxylated medium-chain fatty acid (MCFA) that has garnered significant interest for its role as a signaling molecule, particularly in the context of inflammation and metabolic regulation. As an endogenous ligand, 3-HNA primarily exerts its effects through the activation of the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells. This technical guide provides a comprehensive overview of the signaling cascades initiated by 3-HNA, detailing the molecular mechanisms, cellular outcomes, and the experimental methodologies used to elucidate these pathways.

Core Signaling Receptor: GPR84

The primary molecular target for this compound and other medium-chain fatty acids (with carbon chain lengths of 9-14) is the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is highly expressed in hematopoietic cells, including neutrophils, monocytes, and macrophages, and its expression is markedly induced by inflammatory stimuli such as lipopolysaccharide (LPS).[1][3] While initially identified as an orphan receptor, it is now recognized as a key sensor for MCFAs, linking fatty acid metabolism with immunological responses.[1] Studies have shown that MCFAs with a hydroxyl group at the 2- or 3-position, such as 3-HNA, can activate GPR84 more effectively than their non-hydroxylated counterparts.[4]

GPR84-Mediated Signaling Pathways

Activation of GPR84 by this compound initiates a cascade of intracellular events primarily through coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins and, in some cell types, to Gα15 proteins. These pathways culminate in a variety of cellular responses, most notably pro-inflammatory and metabolic effects.

Gαi/o-Coupled Signaling Pathway

The canonical signaling pathway for GPR84 involves its coupling to the Gαi/o family of G proteins.[1][2] This interaction is sensitive to pertussis toxin, which ADP-ribosylates the α-subunit and prevents its interaction with the receptor.[5] Activation of this pathway leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]

-

Calcium Mobilization: GPR84 activation triggers an increase in intracellular free calcium ([Ca2+]), a crucial second messenger in many cellular processes.[1][7]

-

GTPγS Binding: The activation of the G protein can be directly measured by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing the receptor.[1][4]

-

Phosphoinositide Accumulation: GPR84 stimulation leads to the accumulation of phosphoinositides, indicating the activation of phospholipase C (PLC), likely through the Gβγ subunits released from the Gαi/o heterotrimer.[4]

Gα15-Coupled Signaling in Macrophages

In human macrophages, GPR84 has been shown to couple to the hematopoietic cell-specific Gα15 protein.[8] This alternative coupling leads to a distinct pro-inflammatory signaling cascade:

-

ERK Activation: GPR84 activation induces Gα15-dependent phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[8]

-

Calcium and IP3 Increase: Similar to the Gαi/o pathway, this coupling also results in increased intracellular Ca2+ and inositol (B14025) trisphosphate (IP3) levels.[8]

-

Reactive Oxygen Species (ROS) Production: The Gα15-mediated pathway stimulates the production of reactive oxygen species, contributing to the inflammatory response.[8]

Cellular and Physiological Consequences

The activation of GPR84 by 3-HNA translates into significant functional outcomes in immune cells and metabolic tissues.

-

Pro-inflammatory Effects: GPR84 functions as a pro-inflammatory receptor.[4] Its activation by 3-HNA and other agonists elicits chemotaxis of human polymorphonuclear leukocytes (PMNs) and macrophages.[4][5] Furthermore, it amplifies the inflammatory response to other stimuli, such as LPS, by increasing the production of pro-inflammatory cytokines like IL-8 in PMNs and TNFα and IL-12 p40 in macrophages.[1][4]

-

Metabolic Regulation: GPR84 signaling is implicated in metabolic control. The receptor is robustly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic gene expression and oxygen consumption, suggesting a role in enhancing BAT activity.[6] Conversely, elevated levels of 3-hydroxydecanoate (B1257068) (a close analog of 3-HNA) are associated with type 2 diabetes, where it promotes immune cell infiltration into adipose tissue and increases fasting insulin (B600854) levels, indicating a potential contribution to the chronic low-grade inflammation seen in metabolic diseases.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the activation of GPR84 by hydroxylated MCFAs.

Table 1: GPR84 Agonist Potency (EC50 Values)

| Agonist | Assay Type | Cell System | EC50 (μM) | Reference |

| 3-hydroxy capric acid (C10) | [35S]GTPγS Binding | GPR84-expressing membranes | 230 | [4] |

| 3-hydroxy lauric acid (C12) | [35S]GTPγS Binding | GPR84-expressing membranes | 13 | [4] |

| 2-hydroxy capric acid (C10) | [35S]GTPγS Binding | GPR84-expressing membranes | 31 | [4] |

| 2-hydroxy lauric acid (C12) | [35S]GTPγS Binding | GPR84-expressing membranes | 9.9 | [4] |

| Decanoate (C10) | GPR84 Signaling Assay | PRESTO-Tango | - | [5] |

| 3-hydroxydecanoate (C10) | GPR84 Signaling Assay | PRESTO-Tango | Potent Agonist | [5] |

| 6-n-octylaminouracil (6-OAU) | [35S]GTPγS Binding | GPR84-expressing membranes | 0.512 | [9] |

| 6-n-octylaminouracil (6-OAU) | CRE-luciferase | HEK293 cells | - | [6] |

Table 2: Functional Response Data

| Ligand | Concentration | Cell Type | Response Measured | Result | Reference |

| Capric Acid (C10) | 200 μM | Mouse Taste Cells (WT) | Membrane Depolarization | Significant Depolarization | [7] |

| Capric Acid (C10) | 200 μM | Mouse Taste Cells (Gpr84-/-) | Membrane Depolarization | Significantly Reduced | [7] |

| 3-OH-C12 | - | U937 Macrophages | TNFα Production (with LPS) | Amplified | [4] |

| 3-hydroxydecanoate | - | Human/Murine Neutrophils | Migration | Induced Migration | [5] |

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation.

-

Objective: To quantify the binding of [35S]GTPγS to G proteins coupled to GPR84 in response to agonist stimulation.

-

Methodology:

-

Membrane Preparation: CHO-K1 or HEK293 cells stably expressing human GPR84 are harvested and homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei, and the supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate buffer.

-

Binding Reaction: Membranes are incubated in a reaction buffer containing GDP (to ensure G proteins are in an inactive state), [35S]GTPγS, and varying concentrations of the test ligand (e.g., 3-HNA).

-

Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound [35S]GTPγS.

-

Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Data Analysis: The specific binding is calculated and plotted against the ligand concentration to determine the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed migration of neutrophils.

-

Objective: To determine if 3-HNA induces chemotaxis in primary neutrophils via GPR84.

-

Methodology:

-

Neutrophil Isolation: Human or murine neutrophils are isolated from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque or a similar medium).

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or xCELLigence system) is used. The lower chamber is filled with media containing the chemoattractant (3-HNA at various concentrations) or a control vehicle. The upper chamber contains the isolated neutrophils. The two chambers are separated by a microporous membrane (e.g., 3-5 µm pore size).

-

Inhibition (Optional): To confirm GPR84 dependency, neutrophils can be pre-incubated with a GPR84 antagonist (e.g., AR505962) or a Gαi inhibitor (e.g., pertussis toxin) before being added to the chamber.[5]

-

Incubation: The chamber is incubated at 37°C in a humidified CO2 incubator for 1-2 hours to allow for cell migration.

-

Quantification: Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring an enzyme like myeloperoxidase, by direct cell counting using a microscope, or in real-time using impedance-based systems like xCELLigence.

-

-

Data Analysis: The number of migrated cells in response to the ligand is compared to the vehicle control.

Conclusion

This compound is a key signaling molecule that activates GPR84 to modulate immune and metabolic functions. The primary signaling axes involve Gαi/o and Gα15 proteins, leading to downstream effects such as cAMP inhibition, calcium mobilization, and ERK activation. These molecular events culminate in pro-inflammatory responses, including leukocyte chemotaxis and cytokine amplification, as well as the regulation of metabolic processes in tissues like brown adipose. The detailed understanding of these pathways, supported by robust experimental methodologies, positions GPR84 as a promising therapeutic target for chronic inflammatory and metabolic diseases. Further research into biased agonism and the development of selective modulators for GPR84 will be crucial for translating these findings into novel therapeutic strategies.

References

- 1. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 20 Years an Orphan: Is GPR84 a Plausible Medium-Chain Fatty Acid-Sensing Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type 2 diabetes is associated with increased circulating levels of 3-hydroxydecanoate activating GPR84 and neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Enantioselective Synthesis and Biological Activity of 3-Hydroxynonanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid, a chiral β-hydroxy fatty acid, and its enantiomers are emerging as molecules of significant interest due to their involvement in crucial biological signaling pathways, including bacterial quorum sensing and host immune modulation. This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)- and (S)-3-hydroxynonanoic acid and delves into their biological activities. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of their activities. Furthermore, this guide illustrates the key signaling pathways associated with this compound using detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a nine-carbon β-hydroxy fatty acid. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid, which can exhibit distinct biological properties. 3-Hydroxy fatty acids are known to be important constituents of the lipid A component of lipopolysaccharides in Gram-negative bacteria. More recently, they have been identified as signaling molecules in both prokaryotic and eukaryotic systems. Notably, certain 3-hydroxy fatty acids are recognized as ligands for the hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor involved in immunomodulatory and metabolic processes. Furthermore, their role as precursors or components of quorum sensing autoinducers in bacteria like Pseudomonas aeruginosa highlights their potential as targets for novel anti-virulence strategies. This guide aims to provide researchers with the necessary technical information to synthesize and evaluate the biological activities of the enantiomers of this compound.

Enantioselective Synthesis of this compound

The asymmetric synthesis of the (R) and (S) enantiomers of this compound can be achieved through several synthetic strategies. Below are detailed protocols for two common approaches: enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis via ozonolysis of a chiral precursor.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 3-Hydroxynonanoate

This method relies on the enantioselective acylation of a racemic mixture of methyl 3-hydroxynonanoate by a lipase (B570770), allowing for the separation of the two enantiomers.

Experimental Protocol:

-

Preparation of Racemic Methyl 3-Hydroxynonanoate:

-

To a solution of heptanal (B48729) (1 equivalent) in dry tetrahydrofuran (B95107) (THF) at -78°C, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise.

-

Stir the mixture for 30 minutes at -78°C.

-

Add methyl acetate (B1210297) (1.2 equivalents) and continue stirring for 2 hours at -78°C.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain racemic methyl 3-hydroxynonanoate.

-

-

Enzymatic Kinetic Resolution:

-

To a solution of racemic methyl 3-hydroxynonanoate (1 equivalent) in anhydrous toluene, add vinyl acetate (3 equivalents) and Candida antarctica lipase B (CAL-B, immobilized) (e.g., Novozym® 435) (10% w/w of the substrate).

-

Incubate the mixture at 40°C with constant shaking.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

-

Filter off the enzyme and wash it with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (R)-methyl 3-acetoxynonanoate and the unreacted (S)-methyl 3-hydroxynonanoate by silica gel column chromatography.

-

-

Hydrolysis to Free Acids:

-

To obtain (R)-3-hydroxynonanoic acid, dissolve the purified (R)-methyl 3-acetoxynonanoate in a mixture of methanol (B129727) and 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (R)-3-hydroxynonanoic acid.

-

To obtain (S)-3-hydroxynonanoic acid, hydrolyze the purified (S)-methyl 3-hydroxynonanoate using the same procedure.

-

Method 2: Synthesis from Methyl Ricinoleate (B1264116) (Chiral Pool Approach)

This method utilizes the naturally occurring chiral center in ricinoleic acid (obtained from castor oil) as a starting point.

Experimental Protocol:

-

Ozonolysis of Methyl Ricinoleate:

-

Dissolve methyl ricinoleate (1 equivalent) in a mixture of dichloromethane (B109758) and methanol at -78°C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (B99878) (DMS) (2 equivalents) and allow the mixture to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude product containing methyl 9-oxo-3-hydroxynonanoate can be carried forward to the next step.

-

-

Reduction and Protection/Deprotection Steps:

-

Further synthetic modifications, such as reduction of the aldehyde and subsequent oxidation state adjustments, are required to obtain the desired this compound derivative. (Note: The direct ozonolysis of methyl ricinoleate yields a C9 chain with functionalities at both ends that require further manipulation). A more direct approach involves the ozonolysis of a derivative where the double bond has been shifted.

-

A more refined approach for obtaining (R)-3-hydroxynonanoic acid involves the ozonolysis of a derivative of (R)-ricinoleic acid where the double bond has been isomerized to the terminal position. This is a multi-step process that is beyond the scope of this introductory guide but is well-documented in the organic chemistry literature.

Biological Activity of this compound

The biological activities of this compound are multifaceted, with significant implications in bacterial communication and host-pathogen interactions.

Quorum Sensing in Pseudomonas aeruginosa

3-Hydroxy fatty acids are integral components of the quorum-sensing (QS) system in the opportunistic pathogen Pseudomonas aeruginosa. The QS system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence factor production and biofilm formation. While N-acyl-homoserine lactones (AHLs) are the primary signaling molecules, the fatty acid precursors, including 3-hydroxyalkanoic acids, play a crucial role in their biosynthesis.

Experimental Protocol: Quorum Sensing Inhibition Assay

-

Bacterial Strains and Reporter Plasmids: Utilize a P. aeruginosa reporter strain carrying a plasmid with a QS-regulated promoter (e.g., lasB) fused to a reporter gene (e.g., lacZ or gfp).

-

Culture Conditions: Grow the reporter strain in a suitable medium (e.g., Luria-Bertani broth) to the early exponential phase.

-

Treatment: Aliquot the bacterial culture into a 96-well plate and add varying concentrations of (R)- and (S)-3-hydroxynonanoic acid. Include appropriate controls (vehicle control, positive control with a known QS inhibitor).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

-

Quantification of Reporter Gene Expression: Measure the reporter gene activity (e.g., β-galactosidase activity for lacZ or fluorescence for gfp).

-

Data Analysis: Determine the concentration of this compound that inhibits QS-regulated gene expression by 50% (IC50).

HCA3 Receptor Activation

The hydroxycarboxylic acid receptor 3 (HCA3) is a G-protein coupled receptor expressed on immune cells, such as neutrophils and monocytes, as well as in adipocytes. It is activated by medium-chain 3-hydroxy fatty acids, with 3-hydroxyoctanoic acid being a known agonist. Activation of HCA3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate inflammatory responses and metabolic processes.

Experimental Protocol: HCA3 Receptor Activation Assay (cAMP Measurement)

-

Cell Line: Use a cell line stably expressing the human HCA3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency for the assay.

-

Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat the cells with varying concentrations of (R)- and (S)-3-hydroxynonanoic acid in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Include a vehicle control and a positive control with a known HCA3 agonist.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value for HCA3 activation.

Antimicrobial and Antiproliferative Activity

While specific data for this compound is limited, β-hydroxy acids as a class have been investigated for their antimicrobial and antiproliferative properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganisms: Select a panel of relevant bacterial and fungal strains.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to established protocols (e.g., CLSI guidelines).

-

Microdilution Assay: In a 96-well plate, prepare serial two-fold dilutions of (R)- and (S)-3-hydroxynonanoic acid in a suitable broth medium.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganisms.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol: Antiproliferative Assay (MTT Assay)

-

Cell Lines: Choose a panel of cancer cell lines and a non-cancerous control cell line.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of (R)- and (S)-3-hydroxynonanoic acid.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. Note: Specific data for this compound is limited in the literature; therefore, data for structurally similar compounds are included for comparative purposes.

Table 1: Enantioselective Synthesis Data

| Method | Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Lipase-Catalyzed Resolution | (S)-enantiomer | ~47% | >99% | [1] |

| Lipase-Catalyzed Resolution | (R)-enantiomer | - | - | [1] |

Table 2: Biological Activity Data

| Activity | Compound | Assay | Target/Organism | Result (IC50/EC50/MIC) | Reference |

| HCA3 Receptor Activation | 3-Hydroxyoctanoic acid | cAMP Assay | Human HCA3 | EC50 ≈ 8 µM | [2] |

| Quorum Sensing Inhibition | This compound | Reporter Gene Assay | P. aeruginosa | Data not available | - |

| Antimicrobial | This compound | MIC Assay | Various bacteria | Data not available | - |

| Antiproliferative | β-Hydroxy-β-arylalkanoic acids | MTT Assay | HeLa, K562, etc. | IC50 = 62.20 - 205 µM | [3][4] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

HCA3 Receptor Signaling Pathway

Caption: HCA3 receptor signaling pathway initiated by this compound.

Pseudomonas aeruginosa Quorum Sensing (Las and Rhl Systems)

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

Experimental Workflow for Enantioselective Synthesis and Biological Evaluation

Caption: Workflow for synthesis and biological testing of 3-HNA enantiomers.

Conclusion

The enantiomers of this compound represent valuable chemical probes for dissecting the intricacies of bacterial quorum sensing and host immune responses mediated by the HCA3 receptor. The synthetic routes outlined in this guide, particularly enzymatic kinetic resolution, provide accessible means to obtain enantiomerically pure samples for biological investigation. The detailed protocols for biological assays offer a framework for researchers to quantitatively assess the activity of these molecules. The provided signaling pathway diagrams serve as a visual aid to conceptualize their mechanisms of action. Further research into the specific biological roles of each enantiomer of this compound is warranted and may unveil novel therapeutic opportunities for the management of infectious diseases and inflammatory conditions.

References

The Crucial Role of 3-Hydroxynonanoic Acid in Fatty Acid β-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid, a 9-carbon saturated 3-hydroxy fatty acid, serves as a critical intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. Its accumulation in biological fluids is a key biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the role of this compound in fatty acid metabolism, detailing its biochemical significance, analytical methodologies for its quantification, and its potential as a signaling molecule.

The β-Oxidation Pathway of Nonanoic Acid

The catabolism of nonanoic acid, a nine-carbon fatty acid, occurs within the mitochondrial matrix through a series of enzymatic reactions known as β-oxidation. This process sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH₂. This compound emerges as a key intermediate in the third step of this spiral.

Inborn errors of metabolism, such as MCAD deficiency, disrupt this pathway, leading to the accumulation of upstream intermediates. The blockage of the acyl-CoA dehydrogenase step results in the buildup of fatty acyl-CoAs, which can be subsequently hydrolyzed to their corresponding free fatty acids, including this compound, and excreted in the urine.

Quantitative Analysis of this compound

The accurate quantification of this compound in biological matrices like plasma and urine is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Table 1: Reported Concentrations of 3-Hydroxy Fatty Acids in Fatty Acid Oxidation Disorders

| Analyte | Matrix | Condition | Concentration Range | Reference |

| 3-Hydroxydicarboxylic acids (general) | Urine | Dicarboxylic Aciduria | Elevated | [1] |

| 3-Hydroxy Fatty Acids (C6-C10) | Urine | MCAD Deficiency | Ratios of 3OHDC6 and 3OHDC8 to 3OHDC10 are lower | [1] |

| 3-Hydroxy Fatty Acids (C12, C14) | Urine | LCHAD Deficiency | Ratios of 3OHDC6 and 3OHDC12 to 3OHDC10 are increased | [1] |

Note: Specific quantitative data for this compound is often reported as part of a broader panel of 3-hydroxy fatty acids or as ratios to other metabolites, making direct comparisons challenging.

Experimental Protocols

Sample Preparation for GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol outlines a general procedure for the extraction and derivatization of 3-hydroxy fatty acids from plasma or serum for GC-MS analysis.[2]

-

Internal Standard Addition: To 500 µL of serum or plasma, add a known amount of a stable isotope-labeled internal standard for each analyte of interest (e.g., deuterated this compound).

-

Hydrolysis (for total fatty acid analysis): For the determination of total 3-hydroxy fatty acids (both free and esterified), the sample is hydrolyzed using a strong base (e.g., 10 M NaOH) for 30 minutes. This step is omitted for the analysis of only free fatty acids.

-

Acidification: Acidify the sample with a strong acid (e.g., 6 M HCl).

-

Liquid-Liquid Extraction: Perform a twofold extraction with an organic solvent such as ethyl acetate.

-

Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen at 37°C.

-

Derivatization: Reconstitute the dried residue in a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 80°C for one hour to convert the analytes into their volatile trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.

LC-MS/MS Method for 3-Hydroxy Fatty Acid Quantification

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-hydroxy fatty acids without the need for derivatization.

-

Sample Preparation: Protein precipitation is a common method for plasma and serum samples. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for quantification.

This compound as a Potential Signaling Molecule

Beyond its role as a metabolic intermediate, there is emerging evidence that fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors and influencing gene expression. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a key role in the regulation of lipid and glucose metabolism.

Fatty acids and their derivatives are known endogenous ligands for PPARs. While direct binding of this compound to PPARα has not been definitively demonstrated, its accumulation in metabolic disorders associated with dysregulated lipid metabolism suggests a potential role in modulating PPAR activity. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation.

Conclusion

This compound is a pivotal intermediate in the β-oxidation of odd-chain fatty acids. Its quantification in biological fluids is a cornerstone in the diagnosis of certain inherited metabolic diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to measure this and other 3-hydroxy fatty acids. Furthermore, the potential role of this compound as a signaling molecule that modulates nuclear receptor activity opens up new avenues for research into the pathophysiology of metabolic disorders and the development of novel therapeutic interventions. Further investigation is warranted to elucidate the precise signaling cascades initiated by this compound and its impact on cellular metabolism and gene expression.

References

An In-depth Technical Guide to the Ecological Role of 3-Hydroxynonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain 3-hydroxy fatty acid that is emerging as a significant molecule in various ecological interactions. As a metabolite produced by a range of microorganisms, it plays a crucial role in chemical communication and defense. This technical guide provides a comprehensive overview of the ecological significance of 3-HNA, detailing its production, its multifaceted roles in microbial, plant, and insect interactions, and the experimental methodologies used for its study. The information presented herein is intended to be a valuable resource for researchers investigating novel antimicrobial agents, microbial signaling, and the chemical ecology of various ecosystems.